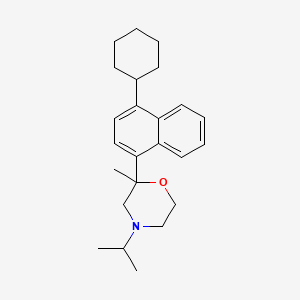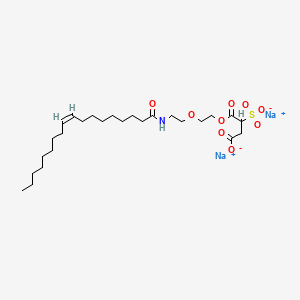
Disodium oleamido diethylene glycol 2-sulfosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium oleamido diethylene glycol 2-sulfosuccinate is a chemical compound with the molecular formula C26H45NNa2O9S. It is commonly used in various industrial and scientific applications due to its unique properties. This compound is known for its surfactant properties, making it useful in formulations that require emulsification, foaming, and wetting agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium oleamido diethylene glycol 2-sulfosuccinate typically involves the reaction of oleic acid with diethylene glycol and sulfamic acid. The process begins with the amidation of oleic acid with diethylene glycol to form oleamido diethylene glycol. This intermediate is then reacted with sulfamic acid under controlled conditions to introduce the sulfosuccinate group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product. The compound is then purified through filtration and crystallization processes .
Chemical Reactions Analysis
Types of Reactions
Disodium oleamido diethylene glycol 2-sulfosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfosuccinate group to other functional groups.
Substitution: The compound can participate in substitution reactions where the sulfosuccinate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds .
Scientific Research Applications
Disodium oleamido diethylene glycol 2-sulfosuccinate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in biological assays and experiments that require emulsification and stabilization of biological samples.
Medicine: Utilized in pharmaceutical formulations for its emulsifying and stabilizing properties.
Mechanism of Action
The mechanism of action of disodium oleamido diethylene glycol 2-sulfosuccinate involves its ability to reduce surface tension and stabilize emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, allowing it to form micelles and stabilize emulsions. This property is particularly useful in formulations that require the mixing of oil and water phases .
Comparison with Similar Compounds
Similar Compounds
Disodium laureth sulfosuccinate: Another surfactant with similar properties but derived from lauryl alcohol.
Disodium cocoamphodiacetate: A surfactant derived from coconut oil with similar emulsifying properties.
Disodium oleamido MEA-sulfosuccinate: A related compound with a similar structure but different functional groups.
Uniqueness
Disodium oleamido diethylene glycol 2-sulfosuccinate is unique due to its specific combination of oleic acid and diethylene glycol, which imparts distinct surfactant properties. Its ability to form stable emulsions and reduce surface tension makes it particularly valuable in various industrial and scientific applications .
Properties
CAS No. |
67030-80-2 |
|---|---|
Molecular Formula |
C26H45NNa2O9S |
Molecular Weight |
593.7 g/mol |
IUPAC Name |
disodium;4-[2-[2-[[(Z)-octadec-9-enoyl]amino]ethoxy]ethoxy]-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C26H47NO9S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)27-18-19-35-20-21-36-26(31)23(22-25(29)30)37(32,33)34;;/h9-10,23H,2-8,11-22H2,1H3,(H,27,28)(H,29,30)(H,32,33,34);;/q;2*+1/p-2/b10-9-;; |
InChI Key |
PCDVINMRZHPVSF-XXAVUKJNSA-L |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCOCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCOCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



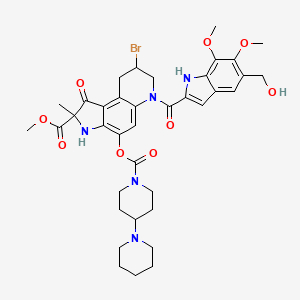
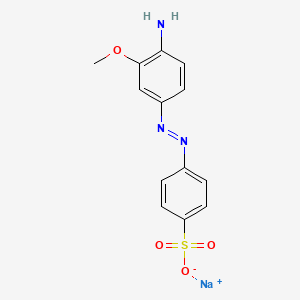
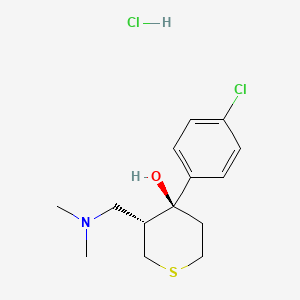
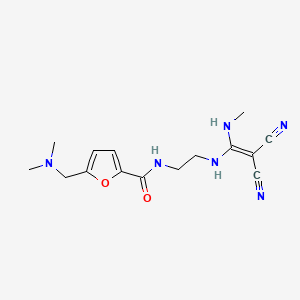
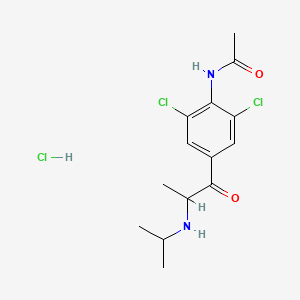
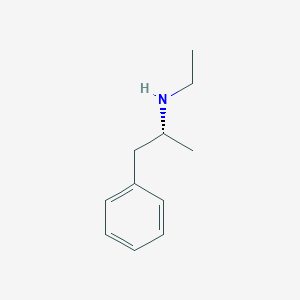
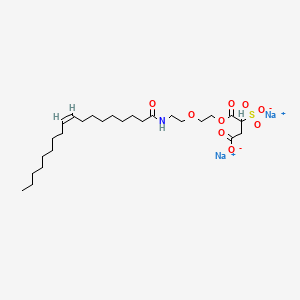


![22-amino-5,15,43-trichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12761069.png)
![3-[4-[6-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]amino]hexoxy]butyl]benzenesulfonamide;(E)-3-phenylprop-2-enoic acid](/img/structure/B12761072.png)

